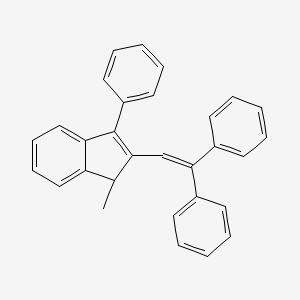
1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- is an organic compound known for its unique structural properties and applications in various fields This compound is characterized by the presence of an indene core substituted with a diphenylethenyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
The synthesis of 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Diphenylethenyl Group: The diphenylethenyl group is introduced via a Wittig reaction or a similar olefination process.
Substitution Reactions: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Addition: The double bond in the diphenylethenyl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. In materials science, its electronic properties contribute to its function in devices like OLEDs, where it facilitates charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- can be compared with other similar compounds, such as:
1H-Indene, 2-(2,2-diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-: This compound has additional fluorine substituents, which can alter its reactivity and properties.
1H-Indene, 2-(2,2-diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-: The presence of additional methyl groups can influence its steric and electronic characteristics.
The uniqueness of 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
869780-34-7 |
|---|---|
Molekularformel |
C30H24 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(2,2-diphenylethenyl)-1-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C30H24/c1-22-26-19-11-12-20-27(26)30(25-17-9-4-10-18-25)28(22)21-29(23-13-5-2-6-14-23)24-15-7-3-8-16-24/h2-22H,1H3 |
InChI-Schlüssel |
YYQHSTHKKFXPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)

![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)

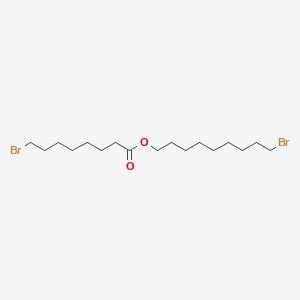
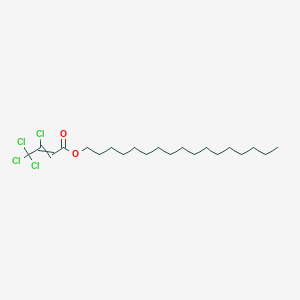
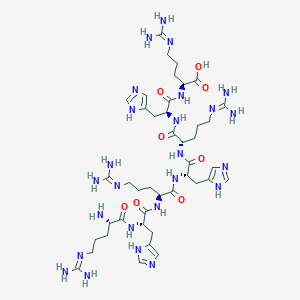
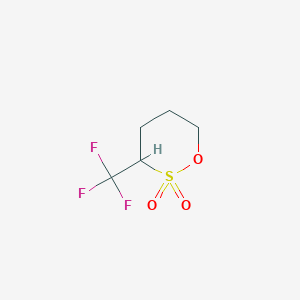
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
